molecular formula C6H10O6 B043776 L-Gulonolactone CAS No. 1128-23-0

L-Gulonolactone

Cat. No.: B043776
CAS No.: 1128-23-0
M. Wt: 178.14 g/mol
InChI Key: SXZYCXMUPBBULW-SKNVOMKLSA-N
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Mechanism of Action

Target of Action

L-Gulonolactone, also known as L-Gulono-1,4-lactone, primarily targets the enzyme this compound oxidase (GULO) . GULO is a key enzyme involved in the biosynthesis of Vitamin C, or ascorbic acid . This enzyme is expressed in many animals but is non-functional in certain groups, including humans .

Mode of Action

This compound interacts with its target, GULO, in a specific sequence of reactions . The process begins with the combination of the enzyme with this compound. This is followed by the reduction of the enzyme to produce ascorbic acid. The reduced enzyme then combines with an oxidant, which can be either oxygen or 2,6-dichloroindophenol (DCI). Finally, the enzyme is oxidized to its original state .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of Vitamin C . In this pathway, the penultimate step is catalyzed by Regucalcin, and the last step is catalyzed by GULO . The GULO gene has been implicated solely in Vitamin C synthesis, while Regucalcin has been shown to have multiple functions in mammals .

Pharmacokinetics

It is known that the gulo enzyme, which this compound targets, is non-functional in certain groups of animals, including humans . This suggests that these groups must obtain Vitamin C from their diet, as they cannot synthesize it internally.

Result of Action

The action of this compound results in the production of Vitamin C, an essential micronutrient for normal cell function, growth, and development . Vitamin C acts as an antioxidant capable of detoxifying exogenous radical species or those generated during mitochondrial metabolism . It is also a well-studied co-factor of enzymes involved in collagen synthesis, facilitates the differentiation of dopaminergic neurons in vitro, and is known to be indispensable for proper fetal brain development and cognitive function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen and DCI can modify the reaction mechanism of the GULO enzyme . Additionally, the ability to synthesize Vitamin C, and thus the functionality of the GULO enzyme, varies among different animal species and is thought to have been lost and possibly re-acquired multiple times throughout evolution .

Biochemical Analysis

Biochemical Properties

L-Gulonolactone plays a crucial role in biochemical reactions, particularly in the synthesis of Vitamin C. The last step of this synthesis pathway is catalyzed by an enzyme called this compound oxidase (GULO), which oxidizes this compound to L-ascorbate . This interaction with GULO is a key biochemical property of this compound .

Cellular Effects

This compound, through its conversion to Vitamin C, has significant effects on various types of cells and cellular processes. Vitamin C is indispensable for brain development and cognitive function in mammals . It is also a well-studied co-factor of enzymes involved in collagen synthesis and facilitates the differentiation of dopaminergic neurons in vitro .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its conversion to Vitamin C. This process is catalyzed by the enzyme GULO . The product of this reaction, Vitamin C, then exerts its effects at the molecular level, including acting as a co-factor for various enzymes and playing a role in DNA or histones demethylation .

Dosage Effects in Animal Models

It is known that some animals, such as mice and rats, express the GULO enzyme and can synthesize Vitamin C, while others, including some primates, bats, and guinea pigs, have lost this ability .

Metabolic Pathways

This compound is involved in the metabolic pathway for the synthesis of Vitamin C. This pathway includes the conversion of this compound to L-ascorbate, catalyzed by the enzyme GULO .

Transport and Distribution

The transport of its product, Vitamin C, is reliant on Sodium-dependent Vitamin C Transporters (SVCTs) and Sodium-independent facilitative glucose transporters (GLUTs) .

Subcellular Localization

Gulo, the enzyme that catalyzes the conversion of this compound to Vitamin C, is found in the endoplasmic reticulum membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Gulono-1,4-lactone can be synthesized through several methods. One common approach involves the oxidation of L-gulonic acid. This process typically requires the use of oxidizing agents such as bromine or iodine in an aqueous solution . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, L-Gulono-1,4-lactone is produced through the microbial fermentation of glucose. Specific strains of bacteria, such as Gluconobacter oxydans, are employed to convert glucose into L-sorbose, which is then further oxidized to L-gulonic acid. The final step involves the lactonization of L-gulonic acid to form L-Gulono-1,4-lactone .

Properties

IUPAC Name

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-SKNVOMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331407
Record name L-Gulonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Gulonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1128-23-0
Record name Reduced ascorbate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Gulono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Gulonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-GULONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Gulonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of commercially available L-ascorbic acid 163 (30.0 g, 0.17 mmol) in distilled water (200 mL), palladium on activated carbon (10%, 1.0 g) was added as a catalyst at RT. The reaction mixture was placed in a steel reaction vessel and underwent hydrogenation (100 psi) at 60° C. for 48 h. The progress of the reaction was followed by TLC analysis of aliquots (EtOAc: MeOH: H2O=10:3:1). When the starting material 163 had been essentially consumed, the reaction was stopped and the reaction mixture was filtered under vacuum, and washed with water (2×50 mL). The filtrate and the wash were combined and the water was then evaporated under reduced pressure. The residue was recrystallized from methanol-ethyl acetate to give compound 164 as a white solid (21.5 g, 71%). The NMR spectrum of compound 164 matched that of the published.105 To a suspension of the lactone 164 (10.0 g, 56.1 mmol) in dry acetone (200 mL), 2,2-dimethoxypropane (40 mL, 0.32 mmol) was added at RT. To this mixture, p-toluenesulfonic acid (200 mg) was added as a catalyst. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 164 had been essentially consumed, the reaction was stopped by addition of triethylamine (1 mL). The solvent was then evaporated under reduced pressure, and the residue was purified by column chromatography (Hexane:EtOAc, 1:1) to give compound 165 as a white solid. The NMR spectrum of compound 164 matched that of the published data.105 The lactone 165 (5.0 g, 19.3 mmol) was dissolved in THF (20 mL), and MeOH (50 mL) was then added. To this solution, NaBH4 was added portionwise at 0° C. The progress of the reaction was followed by TLC analysis of aliquots (Hexane:EtOAc, 1:1). When the starting material 165 had been consumed, the solvent was evaporated under reduced pressure. The residue was redissolved in EtOAc (50 mL), washed with aqueous tartaric acid solution (2×10 mL), brine (50 mL), and dried over Na2SO4. After evaporating the solvent, the crude diol was used directly in the next step. The crude diol was dissolved in CH2Cl2 (50 mL), and the solution was added dropwise to a mixture of pyridine (100 mL) and methanesulfonyl chloride (6 mL, 77.5 mmol) cooled to 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to room temperature for 6 h. When TLC analysis of aliquots (Hexane:EtOAc, 1:1) showed total consumption of the starting material, the reaction mixture was poured into ice water, extracted with CH2Cl2 (3×100 mL), washed with brine (50 mL), and dried over Na2SO4. Purification by column chromatography (Hexane:EtOAc, 2:1) yielded compound 166 as a colorless syrup (3.6 g, 45% o for two steps). [α]22D +54 (c 4, CH2Cl2); 1H NMR ((CD3)2O) δ: 4.87 (dd, 1H, J3,4=6.1, J4,5=4.8, H-4), 4.57 (ddd, 1H, J1b,2=6.0, J1a,1b=12.0, H-1b), 4.56-4.48 (m, 3H, H-2, H-3, H-1a), 4.45 (ddd, 1H, H-5), 4.13 (dd, 1H, J5,6b=6.7, J6a,6b=8.6, H-6b), 4.03 (dd, 1H, J5,6a=6.6, H-6a), 3.24, and 3.15 (2 s, 6H, 2×OSO2CH3), 1.52, 1.41, 1.38, and 1.34 (4 s, 12H, 4×CH3). 13C NMR ((CD3)2O) δ: 114.3, 113.8 ((CH3)2C(OR)2), 83.3 (C-4), 79.7 (C-3), 79.0 (C-2), 78.9 (C-1), 72.9 (C-5), 69.6 (C-6), 43.0, 40.9 (2×OSO2CH3), 31.3, 29.9, 29.3, and 29.2 (4×CH3). Anal. Calcd. for C14H26O10S2: C, 40.18; H, 6.26. Found: C, 39.89; H, 6.02.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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